

# Azinphos-ethyl D10: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Azinphos-ethyl D10

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the use of **Azinphos-ethyl D10**, a deuterated analog of the organophosphate insecticide Azinphos-ethyl. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed information on its application, relevant experimental protocols, and key data presented for easy comparison.

## Introduction

Azinphos-ethyl is a broad-spectrum organophosphate insecticide and acaricide known for its high toxicity.[1][2] It functions as a non-systemic insecticide with good ovicidal properties and long persistence, acting via contact and stomach action.[2] The primary mechanism of action for Azinphos-ethyl is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system in both insects and mammals.[2][3] Due to its toxicity, Azinphos-ethyl is classified as a highly hazardous substance by the World Health Organization.[1]

**Azinphos-ethyl D10** is a stable, isotopically labeled version of Azinphos-ethyl, where ten hydrogen atoms have been replaced with deuterium. This deuterated form is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of Azinphos-ethyl in various matrices, such as environmental and food samples.[4] The use of a deuterated internal standard is a well-established technique in mass spectrometry-based analytical

methods, as it helps to correct for analyte loss during sample preparation and variations in instrument response, leading to more accurate and reliable results.[4]

## Quantitative Data

The following table summarizes the key physicochemical and toxicological properties of Azinphos-ethyl. Data for **Azinphos-ethyl D10** is not separately available; however, its physicochemical properties are expected to be very similar to the unlabeled compound.

Property	Value	Source(s)
Chemical Formula	C <sub>12</sub> H <sub>16</sub> N <sub>3</sub> O <sub>3</sub> PS <sub>2</sub>	[5]
Molar Mass	345.37 g/mol	[5]
Appearance	Colorless crystals	[5][6]
Melting Point	53 °C (127 °F; 326 K)	[5][7]
Boiling Point	232 °F at 0.001 mmHg	[7]
Vapor Pressure	2.2 x 10 <sup>-7</sup> mmHg at 68°F	[7]
Water Solubility	Low	[2]
Specific Gravity	1.284 at 68°F	[7]
LD <sub>50</sub> (oral, rat)	17.5 mg/kg	[1]

## Experimental Protocols

While specific research papers detailing the use of **Azinphos-ethyl D10** are not readily available in the public domain, its application as an internal standard in quantitative analytical methods is a standard practice. The following is a representative experimental protocol for the analysis of Azinphos-ethyl in a sample matrix (e.g., kale) using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with **Azinphos-ethyl D10** as an internal standard. This protocol is based on established methods for pesticide residue analysis.[8]

## Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common sample preparation technique for pesticide residue analysis in food matrices.

- Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of kale).
- Extraction:
  - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add a known amount of **Azinphos-ethyl D10** internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
  - Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
  - Shake vigorously for 1 minute.
  - Centrifuge at ≥3000 x g for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO<sub>4</sub>, 50 mg primary secondary amine (PSA), and 50 mg C18).
  - Vortex for 30 seconds.
  - Centrifuge at a high speed for 2 minutes.
- Final Extract: Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.

## GC-MS/MS Analysis

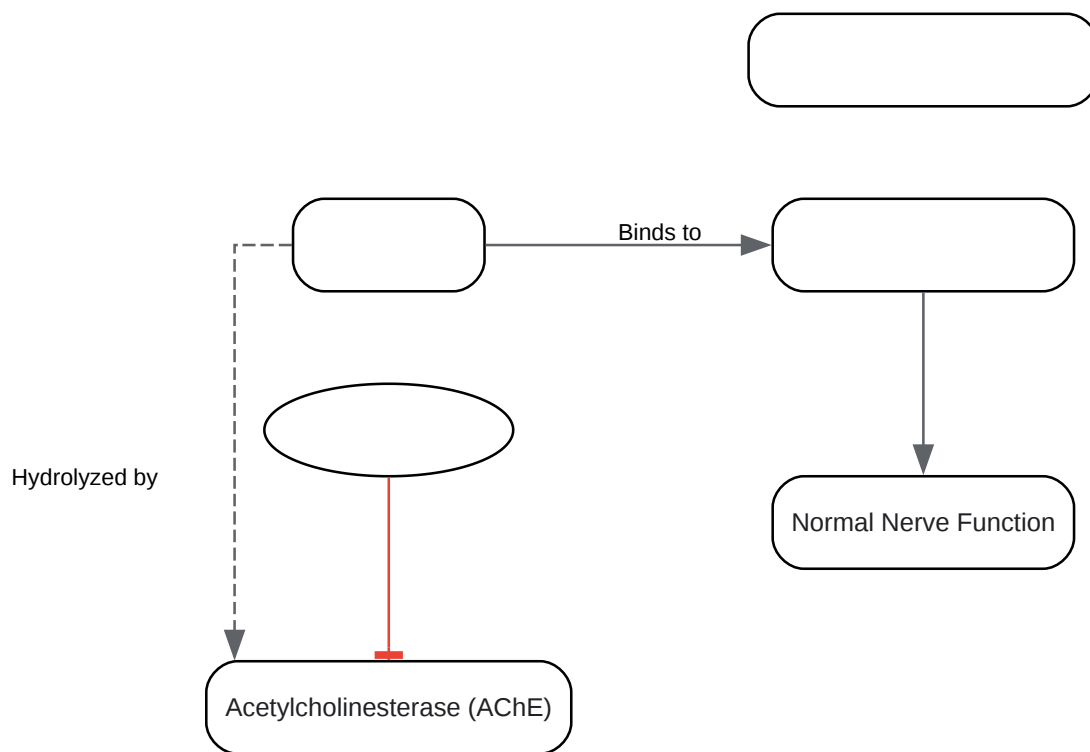
- Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
- GC Column: A suitable capillary column for pesticide analysis (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

- Oven Temperature Program:
  - Initial temperature: 70°C, hold for 2 minutes.
  - Ramp to 150°C at 25°C/min.
  - Ramp to 200°C at 3°C/min.
  - Ramp to 280°C at 8°C/min, hold for 10 minutes.
- Injector: Pulsed splitless injection at 250°C.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - Azinphos-ethyl: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation (e.g.,  $m/z$  345  $\rightarrow$  160 and  $m/z$  345  $\rightarrow$  132).
    - **Azinphos-ethyl D10**: Monitor the corresponding transitions for the deuterated standard (e.g.,  $m/z$  355  $\rightarrow$  160 and  $m/z$  355  $\rightarrow$  132). The exact  $m/z$  values will depend on the position of the deuterium labels.
- Quantification: The concentration of Azinphos-ethyl in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (**Azinphos-ethyl D10**) against a calibration curve prepared with known concentrations of Azinphos-ethyl and a constant concentration of the internal standard.

## Signaling Pathways and Mechanisms

The primary mechanism of toxicity for Azinphos-ethyl is the inhibition of acetylcholinesterase (AChE), an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh).[3]

[9] This inhibition leads to an accumulation of ACh at the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[3]

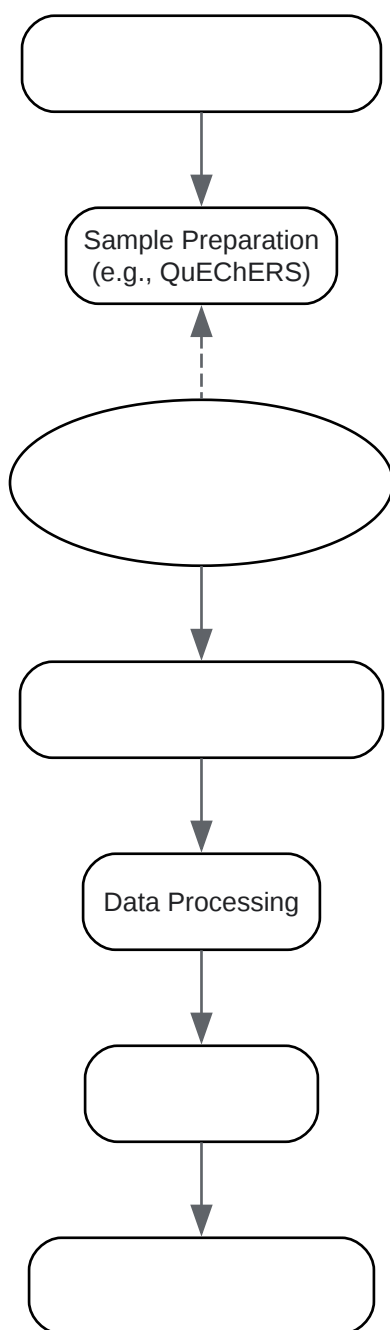


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Caption: Mechanism of Azinphos-ethyl toxicity via acetylcholinesterase inhibition.

## Experimental and Logical Workflows

The general workflow for utilizing **Azinphos-ethyl D10** in a quantitative analysis is depicted below. This process ensures the accuracy and reliability of the measurement of the target analyte, Azinphos-ethyl.



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Caption: General workflow for quantitative analysis using an internal standard.

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